N-benzyl-2-cyano-3-(3,4-dichlorophenyl)prop-2-enamide
Description
N-benzyl-2-cyano-3-(3,4-dichlorophenyl)prop-2-enamide is a synthetic small molecule characterized by a propenamide backbone substituted with a benzyl group, a cyano group, and a 3,4-dichlorophenyl moiety. This compound shares structural similarities with tyrphostins, a class of tyrosine kinase inhibitors, particularly AG 490 (N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide), which is known for its role in inhibiting JAK2/STAT3 signaling pathways .
Properties
IUPAC Name |
N-benzyl-2-cyano-3-(3,4-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c18-15-7-6-13(9-16(15)19)8-14(10-20)17(22)21-11-12-4-2-1-3-5-12/h1-9H,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVSTJSBUHERCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-cyano-3-(3,4-dichlorophenyl)prop-2-enamide typically involves the reaction of benzylamine with 3,4-dichlorocinnamic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction proceeds through the formation of an intermediate amide, which is then treated with a cyanoacetylating agent like cyanoacetic acid or its esters under basic conditions to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-cyano-3-(3,4-dichlorophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-benzyl-2-cyano-3-(3,4-dichlorophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-benzyl-2-cyano-3-(3,4-dichlorophenyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The cyano group and the dichlorophenyl moiety play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Research Findings and Comparative Analysis
Structural and Electronic Modifications
- Dichlorophenyl vs. Dihydroxyphenyl : The 3,4-dichlorophenyl group in the target compound increases lipophilicity compared to the polar 3,4-dihydroxyphenyl group in AG 490 . This substitution may enhance membrane permeability but reduce water solubility.
Physicochemical Properties
- Molecular Weight and Solubility : The nitro-substituted analog in (MW 321.33) has higher molecular weight than AG 490 (294.31), likely reducing solubility. The target compound’s dichlorophenyl group may similarly impact pharmacokinetics.
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